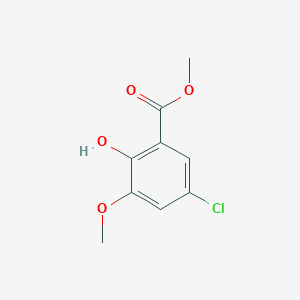
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate, also known as Chlorzoxazone, is a muscle relaxant drug that is commonly used to treat muscle spasms and pain. It is a white crystalline powder that is soluble in water and alcohol. Chlorzoxazone belongs to the class of drugs known as centrally acting muscle relaxants, which work by reducing the tension in the muscles and promoting relaxation.
Mécanisme D'action
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee acts by inhibiting the reflex arc in the spinal cord, which reduces the muscle spasms and promotes relaxation. It is believed that Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee works by increasing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.
Effets Biochimiques Et Physiologiques
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which leads to an increase in the inhibitory tone of the central nervous system. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been shown to reduce the levels of excitatory neurotransmitters such as glutamate, which further contributes to its muscle relaxant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has several advantages as a laboratory tool. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has some limitations as a laboratory tool. It has a relatively short half-life and requires high doses to achieve therapeutic effects, which can lead to toxicity and adverse effects.
Orientations Futures
There are several future directions for research on Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee. One area of interest is the potential use of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee as a therapeutic agent in the management of anxiety disorders. Another area of interest is the development of novel formulations of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee that can improve its bioavailability and reduce its toxicity. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the muscle relaxant effects of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee and its potential use in the treatment of various medical conditions.
In conclusion, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee is a muscle relaxant drug that has been extensively studied for its potential therapeutic applications. It has a well-established mechanism of action and several biochemical and physiological effects. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has several advantages as a laboratory tool, but also has some limitations. There are several future directions for research on Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee, which may lead to the development of novel therapeutic agents and formulations.
Méthodes De Synthèse
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee can be synthesized by the reaction of 5-chlorosalicylic acid with methanol and thionyl chloride, followed by the reaction of the resulting 5-chloro-2-hydroxy-3-methoxybenzoyl chloride with methyl alcohol. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of acute and chronic muscle spasms, including those associated with musculoskeletal disorders, spinal cord injuries, and multiple sclerosis. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been investigated for its potential use in the management of neuropathic pain, Parkinson's disease, and anxiety disorders.
Propriétés
Numéro CAS |
134419-46-8 |
|---|---|
Nom du produit |
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate |
Formule moléculaire |
C9H9ClO4 |
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
methyl 5-chloro-2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 |
Clé InChI |
NOQYVMBHSWYZNR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)Cl |
SMILES canonique |
COC1=CC(=CC(=C1O)C(=O)OC)Cl |
Synonymes |
Methyl 5-chloro-2-hydroxy-3-Methoxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



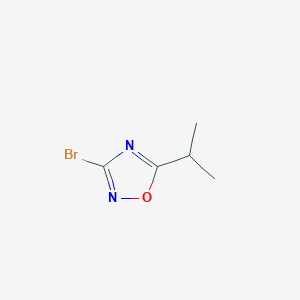
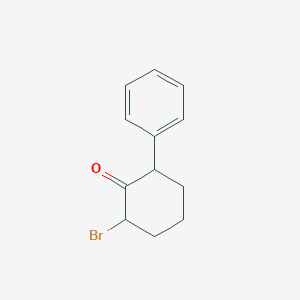
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
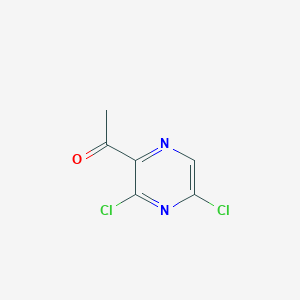

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
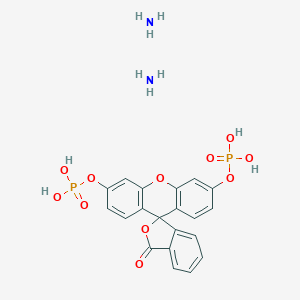


![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

